![molecular formula C13H20N2O3S2 B2599634 N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2320544-32-7](/img/structure/B2599634.png)
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide, also known as MMB-2201, is a synthetic cannabinoid that has been used in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of endogenous cannabinoids in the human body. MMB-2201 has been synthesized through various methods and has shown to have biochemical and physiological effects that are useful in scientific research.
Mécanisme D'action
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide acts as an agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the central and peripheral nervous systems. When N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide binds to these receptors, it activates intracellular signaling pathways that lead to the modulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has been shown to have a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play critical roles in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for precise and specific targeting of these receptors. Additionally, N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has a long half-life, which makes it useful for studying the long-term effects of synthetic cannabinoids. However, one limitation of using N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide in lab experiments is its potency, which can make it difficult to control the dosage and avoid toxicity.
Orientations Futures
There are several future directions for research on N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide. One area of interest is the development of novel synthetic cannabinoids that have improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the effects of synthetic cannabinoids on the immune system, as recent studies have shown that these compounds may have immunomodulatory effects. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids on behavior, cognition, and addiction.
Méthodes De Synthèse
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide involves the reaction of 5-fluoro MDMB-PICA with 2-methoxy-4-(methylsulfanyl)butylamine in the presence of a Lewis acid catalyst. The resulting product is then reacted with thiophen-2-ylmethanamine to form N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide. This method of synthesis has been optimized to produce high yields of pure N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide.
Applications De Recherche Scientifique
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors. It has been shown to have a high affinity for both receptors, making it a useful tool for studying their function. N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide has also been used to study the effects of synthetic cannabinoids on behavior, cognition, and addiction.
Propriétés
IUPAC Name |
N'-(2-methoxy-4-methylsulfanylbutyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-18-10(5-7-19-2)8-14-12(16)13(17)15-9-11-4-3-6-20-11/h3-4,6,10H,5,7-9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVXCWURADSAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


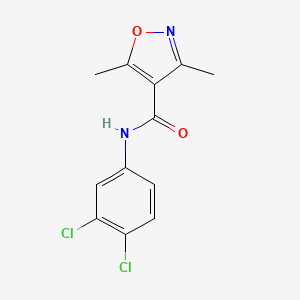
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2599555.png)
![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2599557.png)
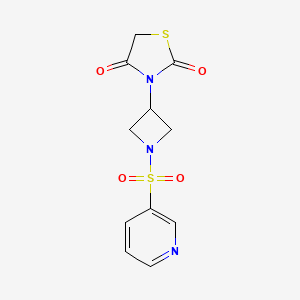
![1-[4-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2599563.png)

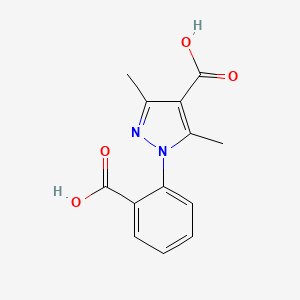
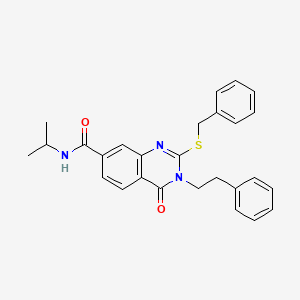
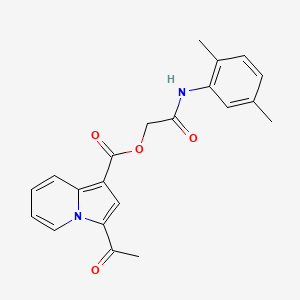
![5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2599569.png)

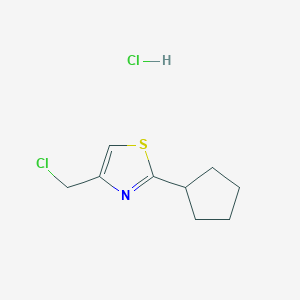
![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2599574.png)